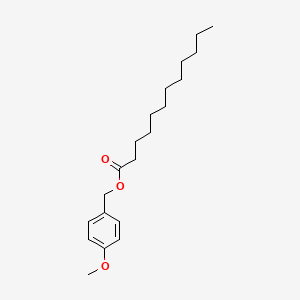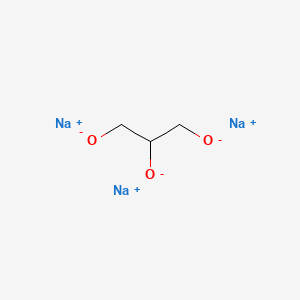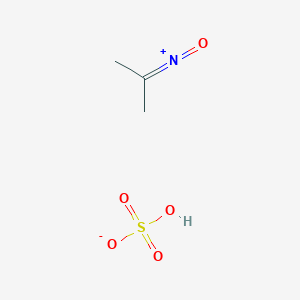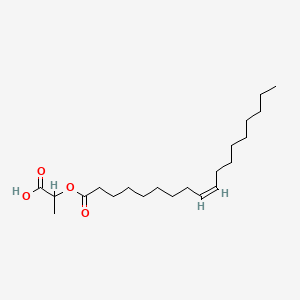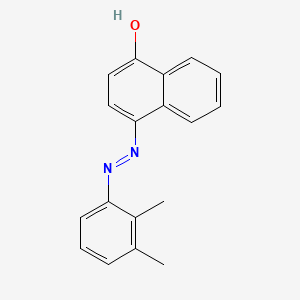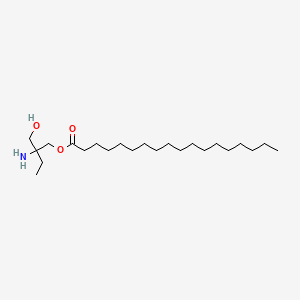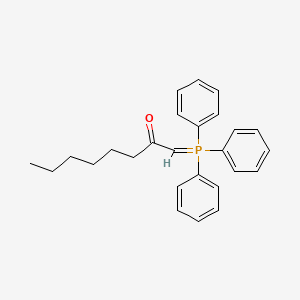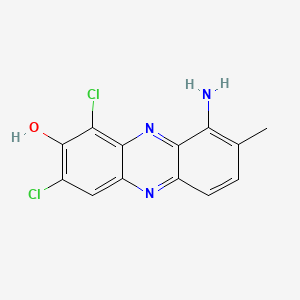
9-Amino-1,3-dichloro-8-methylphenazin-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 275-492-5 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique EINECS number, which helps in tracking and regulating its use in various industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for EINECS 275-492-5 would typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
EINECS 275-492-5 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental in modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions
Common reagents used in the reactions of EINECS 275-492-5 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired outcome but often involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from the reactions of EINECS 275-492-5 depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions could produce alcohols or amines. Substitution reactions often result in halogenated derivatives or other functionalized compounds.
Wissenschaftliche Forschungsanwendungen
EINECS 275-492-5 has a wide range of scientific research applications across various fields:
Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the development of new compounds and materials.
Biology: Employed in biochemical assays and studies to understand biological processes and interactions.
Medicine: Investigated for its potential therapeutic properties and used in drug development and formulation.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism of action of EINECS 275-492-5 involves its interaction with specific molecular targets and pathways. While detailed mechanisms for this compound are not explicitly documented, similar compounds often exert their effects by binding to enzymes or receptors, altering their activity and triggering downstream biological responses. These interactions can lead to various physiological effects, depending on the compound’s structure and functional groups.
Vergleich Mit ähnlichen Verbindungen
EINECS 275-492-5 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with analogous structures or functional groups, such as α-mono or α,α-dichloro ketones and β-ketoesters. The unique properties of EINECS 275-492-5, such as its specific reactivity and applications, distinguish it from these related compounds .
Conclusion
EINECS 275-492-5 is a versatile chemical compound with significant applications in scientific research and industry. Its preparation methods, chemical reactions, and mechanism of action make it a valuable tool for various fields, including chemistry, biology, medicine, and industry. By comparing it with similar compounds, we can appreciate its unique properties and contributions to scientific advancements.
Eigenschaften
CAS-Nummer |
71463-53-1 |
|---|---|
Molekularformel |
C13H9Cl2N3O |
Molekulargewicht |
294.13 g/mol |
IUPAC-Name |
9-amino-1,3-dichloro-8-methylphenazin-2-ol |
InChI |
InChI=1S/C13H9Cl2N3O/c1-5-2-3-7-12(10(5)16)18-11-8(17-7)4-6(14)13(19)9(11)15/h2-4,19H,16H2,1H3 |
InChI-Schlüssel |
MNKJIZWFVWROBE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=NC3=C(C(=C(C=C3N=C2C=C1)Cl)O)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


